2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene moiety, a ureido group, and a trifluoroethyl acetamide group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:
Formation of the naphthalen-1-ylmethyl isocyanate: This can be achieved by reacting naphthalen-1-ylmethylamine with phosgene under controlled conditions.
Reaction with 4-aminophenyl acetamide: The naphthalen-1-ylmethyl isocyanate is then reacted with 4-aminophenyl acetamide to form the intermediate ureido compound.
Introduction of the trifluoroethyl group: The final step involves the reaction of the intermediate with 2,2,2-trifluoroethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The ureido group can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene moiety allows for π-π stacking interactions, while the ureido and trifluoroethyl groups can form hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-methylacetamide: Similar structure but lacks the trifluoroethyl group.
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)propionamide: Similar structure with a propionamide group instead of acetamide.
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)butyramide: Similar structure with a butyramide group.
Uniqueness
The presence of the trifluoroethyl group in 2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide imparts unique electronic properties, making it more resistant to metabolic degradation and enhancing its binding affinity to certain biological targets. This makes it a valuable compound for specific applications where stability and strong interactions are required.
Properties
IUPAC Name |
2-[4-(naphthalen-1-ylmethylcarbamoylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c23-22(24,25)14-27-20(29)12-15-8-10-18(11-9-15)28-21(30)26-13-17-6-3-5-16-4-1-2-7-19(16)17/h1-11H,12-14H2,(H,27,29)(H2,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYKCBCEMOPOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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